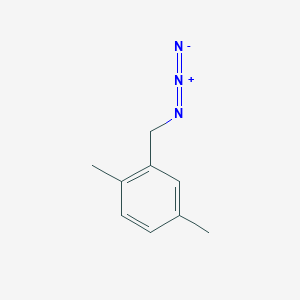

2,5-Dimethylbenzyl azide

Übersicht

Beschreibung

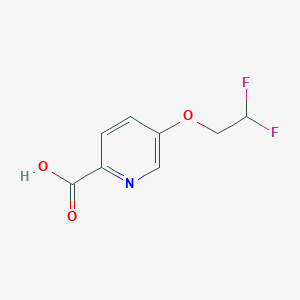

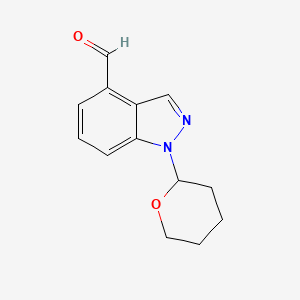

2,5-Dimethylbenzyl azide is an organic compound with the molecular formula C9H11N3. It is a derivative of benzyl azide, where the benzyl group is substituted with two methyl groups at the 2nd and 5th positions .

Synthesis Analysis

The synthesis of 2,5-Dimethylbenzyl azide can be achieved through several methods. One common method is the nucleophilic substitution reaction of alkyl halides or tosylates with alkali azides, which results in alkyl azides . Another method involves the use of azidotrimethylsilane (TMSN3) as an azide source in the presence of copper(II) triflate [Cu(OTf)2], which enables a direct synthesis of organic azides from secondary benzylic alcohols .Molecular Structure Analysis

The molecular structure of 2,5-Dimethylbenzyl azide is characterized by a benzyl group substituted with two methyl groups and an azide group. The azide group consists of three nitrogen atoms in a row, carrying a net charge of -1 .Chemical Reactions Analysis

Azides, including 2,5-Dimethylbenzyl azide, can act as nucleophiles in S_N2 reactions, displacing primary and secondary alkyl halides and sulfonates . They can also undergo acid-catalyzed intramolecular rearrangement, serving as a potent synthetic route to amines .Wissenschaftliche Forschungsanwendungen

1. Photochemistry and Chemical Reaction Studies

- Aryl azides like 2,5-dimethylbenzyl azide have been extensively studied for their photochemical properties. Research indicates the formation of intermediate compounds like dehydroazepine during their photochemistry. Such studies are crucial for understanding reaction mechanisms and designing novel photochemical processes (Shields et al., 1987).

2. Biological Activity and Compound Synthesis

- The structure and activity of compounds structurally similar to 2,5-dimethylbenzyl azide, like 5-(2,4-dimethylbenzyl)pyrrolidin-2-one, have been explored for their cytotoxicity and antioxidant properties. This research contributes significantly to pharmaceutical and therapeutic applications, offering insights into compound synthesis and biological activity (Saurav & Kannabiran, 2012).

3. Material Science and Engineering

- Studies involving azides, including 2,5-dimethylbenzyl azide derivatives, have led to advancements in material sciences. For instance, azide-functionalized polymers have been utilized in creating crosslinked anion exchange membranes for alkaline fuel cells. This application demonstrates the importance of such chemical compounds in developing new materials and technologies (Xue et al., 2017).

4. Bioorthogonal Chemistry

- Azides, including derivatives of 2,5-dimethylbenzyl azide, are pivotal in bioorthogonal chemistry, which is crucial for labeling and tracking biological molecules in living systems. This chemistry is essential in biological research and pharmaceutical development, enabling the study of biological processes in real-time without interfering with them (Agard et al., 2006).

Zukünftige Richtungen

The use of azides, including 2,5-Dimethylbenzyl azide, in organic synthesis continues to be an area of active research. For instance, the intramolecular amination via acid-catalyzed rearrangement of azides has been demonstrated as a potent alternative to intermolecular direct electrophilic routes . This opens up new possibilities for the synthesis of amines, including those that are difficult to access and valuable heterocyclic amines.

Eigenschaften

IUPAC Name |

2-(azidomethyl)-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-7-3-4-8(2)9(5-7)6-11-12-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQRLULGOIIXCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylbenzyl azide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

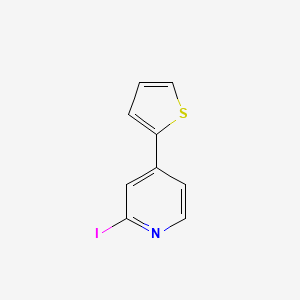

![4-Chloro-2-[(dimethylamino)methyl]aniline](/img/structure/B1398887.png)